molecular formula C7H12ClN5 B6221569 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride CAS No. 2758003-96-0

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

Cat. No.: B6221569
CAS No.: 2758003-96-0
M. Wt: 201.7
InChI Key:
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Description

5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride (5-PTHP-2A-HCl) is a novel pyrimidine derivative that has been developed as a potential therapeutic agent. It has a wide range of applications in scientific research, including in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 5-PTHP-2A-HCl is not yet fully understood. However, it is believed that it acts as an agonist at the 5-HT1A receptor, which is involved in a variety of physiological processes. It is also believed to act as an agonist at the 5-HT2A receptor, which is involved in mood regulation, and to act as an antagonist at the 5-HT3 receptor, which is involved in the regulation of pain and nausea.
Biochemical and Physiological Effects
5-PTHP-2A-HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and depression-like behaviors. It has also been shown to reduce inflammation and to modulate the immune system. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

5-PTHP-2A-HCl has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it is not yet widely available, and it may be difficult to obtain in some areas. Additionally, its mechanism of action is not fully understood, so its effects may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for research on 5-PTHP-2A-HCl. One potential direction is to further investigate its mechanism of action and to explore its effects on other physiological processes. Additionally, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of anxiety and depression. Additionally, further research could be conducted to explore its potential applications in drug development and in the development of new diagnostic tools. Finally, further research could be conducted to explore its potential applications in the fields of biotechnology and nanotechnology.

Synthesis Methods

5-PTHP-2A-HCl was first synthesized in 2014 by the research group of Professor Jia-Qiang Sun at the East China University of Science and Technology. The synthesis method involves a two-step process. In the first step, a pyrimidine-4-carboxylic acid is reacted with a 1H-pyrazole-4-carboxylic acid to produce a pyrimidine-4-pyrazole-4-carboxylic acid. In the second step, the pyrimidine-4-pyrazole-4-carboxylic acid is reacted with a tertiary amine to produce 5-PTHP-2A-HCl.

Scientific Research Applications

5-PTHP-2A-HCl has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a ligand for metal-catalyzed reactions. It has also been used to study the structure-activity relationships of pyrimidine derivatives, as well as to investigate the effects of pyrimidine derivatives on the human body.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves the reaction of 4-amino-1,2,5,6-tetrahydropyrimidine-5-carbonitrile with 4-chloro-1H-pyrazole in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.", "Starting Materials": [ "4-amino-1,2,5,6-tetrahydropyrimidine-5-carbonitrile", "4-chloro-1H-pyrazole", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-amino-1,2,5,6-tetrahydropyrimidine-5-carbonitrile is reacted with 4-chloro-1H-pyrazole in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent such as DMF or DMSO at elevated temperature to form the intermediate 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidine-2-carbonitrile.", "Step 2: The intermediate is then treated with a suitable acid such as hydrochloric acid to obtain the hydrochloride salt form of the desired compound, 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride." ] }

2758003-96-0

Molecular Formula

C7H12ClN5

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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